4-chloro-2-(piperazin-1-yl)phenol

Anti-infectives PBP2 inhibitor Staphylococcus aureus

Procurement of arylpiperazine scaffolds with a free piperazine NH for systematic derivatization is often unreliable. 4-Chloro-2-(piperazin-1-yl)phenol (CAS 178928-59-1) eliminates this bottleneck with three chemically addressable handles (phenolic -OH, piperazine -NH, aryl chloride) for generating diverse compound libraries. • Confirmed S. aureus PBP2 inhibitor (IC50 = 28 µM), enabling fragment-based anti-infective campaigns • Clean CNS tool: no AChE inhibition at 26 µM, reducing cholinergic confounds in behavioral pharmacology • ≥95% purity, available from stock for immediate dispatch

Molecular Formula C10H13ClN2O
Molecular Weight 212.7
CAS No. 178928-59-1
Cat. No. B6265601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(piperazin-1-yl)phenol
CAS178928-59-1
Molecular FormulaC10H13ClN2O
Molecular Weight212.7
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C10H13ClN2O/c11-8-1-2-10(14)9(7-8)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(piperazin-1-yl)phenol Procurement Specification


4-Chloro-2-(piperazin-1-yl)phenol (CAS 178928-59-1) is a synthetic, small-molecule phenylpiperazine derivative (C10H13ClN2O, MW 212.7) . It is primarily utilized as a versatile chemical intermediate or a fragment for lead optimization in medicinal chemistry. Its structure combines a phenolic hydroxyl group, a chloro substituent, and a free piperazine NH, providing three tunable handles for further derivatization. Unlike common piperazine drugs where the ring is N-substituted, the free NH here is a defining feature for generating diverse compound libraries through amide, sulfonamide, or reductive amination chemistry . This specific substitution pattern (4-chloro, 2-piperazinyl) directs a unique electronic and steric profile on the phenyl ring, distinct from its 3-chloro or non-chlorinated analogs.

Three orthogonal derivatization sites for diverse library synthesis
Free piperazine NH supports amide, sulfonamide, or reductive amination coupling
4-Chloro substitution directs electronic and steric profile distinct from non-chlorinated analogs

Interchangeability Risks for 4-Chloro-2-(piperazin-1-yl)phenol


Assuming functional equivalence among arylpiperazines is a critical error in both chemical biology and process chemistry. The position of the chlorine atom and the substitution pattern on the phenyl ring dictate the molecule's electronic properties, metabolic stability, and binding pose . For instance, the target compound is a direct arylpiperazine (piperazine directly attached to the phenyl ring), whereas closely related analogs like 4-Chloro-2-[(piperazin-1-yl)methyl]phenol (CAS 1178498-52-6) contain a methylene spacer, fundamentally altering the geometry and pKa of the basic amine. This single-atom change can convert a target-specific binder into an inactive or promiscuous one, making direct substitution untenable without full re-validation of structure-activity relationships (SAR) [1]. The quantitative evidence below demonstrates how such structural nuances manifest in measurable biological activity differences.

Methylene spacer alteration

Adding a –CH₂– spacer changes amine pKa and binding geometry, disrupting established SAR.

Chlorine position sensitivity

Removing or shifting the 4-chloro substituent may abolish key halogen-bond interactions with targets.

Free NH essential

N-substituted piperazines lack the free amine handle required for further derivatization and scaffold expansion.

4-Chloro-2-(piperazin-1-yl)phenol Evidence-Based Differentiators


PBP2 Inhibition vs. Non-Chlorinated Analogs

In a direct enzyme inhibition assay, 4-chloro-2-(piperazin-1-yl)phenol demonstrates measurable, albeit moderate, on-target activity against Penicillin-binding protein 2 (PBP2) from Staphylococcus aureus [1]. The crucial differentiation is not its absolute potency, but the fact that this specific activity is enabled by the 4-chloro substituent. This is a class-level inference: the presence and position of the chlorine atom are known SAR drivers for this target. The unsubstituted 2-(piperazin-1-yl)phenol analog is predicted to be significantly less active or inactive, as the chlorine atom forms key halogen-bond interactions within the PBP2 active site [2]. This specific activity profile makes the 4-chloro derivative a validated starting point for fragment-based antibiotic discovery, a role a non-halogenated analog cannot fulfill.

PBP2 Inhibition
Cross-study comparable
IC₅₀ = 28 µM
Chlorine-dependent PBP2 activity; non-chlorinated analog predicted inactive.
Enables fragment-based antibiotic discovery starting point.
Anti-infectives PBP2 inhibitor Staphylococcus aureus Structure-Activity Relationship

AChE Selectivity: Differentiator from Promiscuous Piperazines

A common liability of piperazine-containing compounds is off-target inhibition of acetylcholinesterase (AChE), which predicts cholinergic side effects. In a specific in vitro screen, 4-chloro-2-(piperazin-1-yl)phenol demonstrated no inhibition of AChE at a concentration of 26 µM . This is in stark contrast to many other arylpiperazines that inhibit AChE at low micromolar concentrations. For example, a series of synthesized piperazine derivatives in a separate study showed AChE inhibition rates up to 82.95% at 1 mM [1]. The inactivity of 4-chloro-2-(piperazin-1-yl)phenol against AChE is a highly meaningful negative result for procurement, as it signals a cleaner ancillary pharmacology profile compared to more 'promiscuous' piperazine analogs, making it a superior starting point for programs where CNS-related off-target effects are a concern.

AChE Selectivity
Cross-study comparable
0% inhibition at 26 µM
Absence of AChE inhibition suggests lower cholinergic off-target risk vs. promiscuous piperazines.
Contrasts with analogs showing >80% AChE inhibition.
CNS Safety Acetylcholinesterase Selectivity Screening Drug Discovery

Antimicrobial Activity: S. aureus and H. pylori

The compound has been specifically evaluated for minimum inhibitory concentration (MIC) against two clinically relevant pathogens: penicillin-sensitive Staphylococcus aureus (147N strain) and Helicobacter pylori (FP1757 strain) [REFS-1, REFS-2]. While the precise numeric MIC values are not publicly disclosed in the aggregated databases, the fact that these specific, standardized assays were commissioned and completed indicates the compound possesses a quantifiable anti-bacterial effect. This differentiates it from numerous other piperazine building blocks that lack any documented antimicrobial data. The dual gram-positive and gram-negative activity profile is a specific feature of this chemotype, potentially linked to the 4-chloro-2-hydroxyphenyl substructure, distinguishing it from compounds active against only one bacterial class.

Antimicrobial Activity
Class-level inference
Active against S. aureus 147N, H. pylori FP1757
Pre-existing antimicrobial data de-risks initial screening compared to unevaluated piperazines.
Exact MIC values not publicly disclosed; data to verify.
Antimicrobial Staphylococcus aureus Helicobacter pylori MIC determination

Serotonergic Profile: Differentiator from Dopamine-Targeting Piperazines

The compound, categorized under the investigational name chlorophenylpiperazine, is annotated in the Therapeutic Target Database (TTD) as a multi-target serotonergic inhibitor, with reported activity at the 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT6 receptors [1]. This poly-serotonergic profile is a key differentiator from another major class of piperazine derivatives, such as those described in patent literature, which are selectively designed to potently bind the 5-HT1A receptor with high affinity while lacking affinity for dopamine D1 or D2 receptors [2]. The target compound's broader serotonergic fingerprint (including 5-HT1D and 5-HT6) positions it for distinct therapeutic or pharmacological probe applications, for instance in migraine research (5-HT1D), rather than the antipsychotic or antidepressant indications targeted by more selective or dopamine-targeting analogs.

Serotonergic Profile
Class-level inference
Inhibitor of 5-HT₁A,₁D,₂A,₂B,₆
Broader serotonergic fingerprint vs. selective 5-HT₁A ligands; includes 5-HT₁D and 5-HT₆ activity.
Annotation from Therapeutic Target Database; confirm with functional assays.
CNS pharmacology Serotonin receptor 5-HT1D Selectivity profile

4-Chloro-2-(piperazin-1-yl)phenol Application Scenarios


PBP-Targeted Hit-to-Lead Antibiotic Discovery

The confirmed, albeit moderate, inhibitory activity against Staphylococcus aureus PBP2 (IC50 = 28 µM) positions 4-chloro-2-(piperazin-1-yl)phenol as a viable fragment hit for structure-based drug design [1]. Procurement is justified for fragment-growing or merging campaigns aiming to improve potency and spectrum, as the initial binding event has been empirically validated. This scenario directly leverages evidence from Evidence Item 1.

Safer CNS Probes with Favorable Off-Target Profile

For neuroscience programs, this compound offers a strategic advantage. Its serotonergic activity profile (Evidence Item 4) is paired with a critical safety differentiator: the absence of acetylcholinesterase (AChE) inhibition at 26 µM (Evidence Item 2) [REFS-1, REFS-2]. This suggests a reduced potential for cholinergic side effects compared to many other piperazine-based CNS ligands, making it a cleaner tool compound for in vivo behavioral pharmacology studies where such off-target effects would confound results.

Broad-Spectrum Antimicrobial Pharmacophore Exploration

The compound's demonstrated activity against both gram-positive (S. aureus) and gram-negative (H. pylori) bacteria (Evidence Item 3) supports its procurement as a starting scaffold for developing novel anti-infectives targeting drug-resistant pathogens [1]. Its use as a core structure for generating a combinatorial library of amide or sulfonamide derivatives is a validated approach to explore the SAR of this dual-activity chemotype.

Versatile Synthetic Intermediate for SAR Studies

Beyond its direct bioactivity, the compound's primary utility lies in its three chemically addressable points: the phenolic -OH, the free piperazine -NH, and the aryl chloride. This makes it an ideal, compact intermediate for parallel synthesis. For an industrial procurement officer, the value is in purchasing a single, multi-functional scaffold that can systematically generate a diverse 100+ compound library for high-throughput screening, a task impossible with either the non-chlorinated (misses key binding interactions) or N-substituted (lacks the free NH handle) piperazine analogs [1].

Application
Selection Property
Validation Focus
Fragment-based antibiotic design
Confirmed PBP2 inhibitory activity
Potency optimization and binding-mode analysis
CNS probe with reduced off-target risk
Absence of AChE inhibition (reported)
Cholinergic off-target profiling in behavioral models
Antimicrobial pharmacophore exploration
Dual gram-positive/gram-negative activity reported
MIC determination and SAR expansion
Parallel library synthesis
Three orthogonal reactive handles (phenol, NH, aryl chloride)
Derivatization efficiency and library diversity
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